molecular formula C16H28ClN3O8P2 B3119207 Desethyl chloroquine diphosphate CAS No. 247912-76-1

Desethyl chloroquine diphosphate

Cat. No.: B3119207
CAS No.: 247912-76-1
M. Wt: 487.8 g/mol
InChI Key: PIKNKEKUPZTKFZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Desethyl chloroquine diphosphate is a major desethyl metabolite of Chloroquine . The primary targets of this compound are malarial trophozoites and toll-like receptors (TLRs) . Malarial trophozoites are a stage in the life cycle of the parasite Plasmodium, which causes malaria. TLRs are a type of protein that plays a key role in the innate immune system.

Mode of Action

This compound inhibits the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme, a toxic byproduct of hemoglobin digestion, to non-toxic hemazoin. As a result, Plasmodium species continue to accumulate toxic heme, which leads to the death of the parasite . In addition, this compound also acts as an inhibitor of TLRs .

Biochemical Pathways

The inhibition of heme polymerase disrupts the biochemical pathway of heme detoxification in the Plasmodium parasite. This leads to the accumulation of toxic heme within the parasite, causing its death

Pharmacokinetics

This compound, like Chloroquine, is absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days . Slow release from sequestered stores of the drugs means that after discontinuation, they continue to be released into the plasma for years .

Result of Action

The primary result of this compound’s action is the death of the Plasmodium parasite, due to the accumulation of toxic heme . This leads to the effective treatment of malaria. The modulation of immune responses through TLR inhibition may also have therapeutic effects, although the specific molecular and cellular effects are still being studied.

Biochemical Analysis

Biochemical Properties

Desethyl chloroquine diphosphate interacts with various enzymes and proteins. It is a product of the metabolism of Chloroquine, which is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active this compound . This interaction with CYP enzymes is a key aspect of its biochemical role.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy and toll-like receptors (TLRs) . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an inhibitor of autophagy and toll-like receptors (TLRs) . This means it can bind to these receptors and inhibit their function, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days . Slow release from sequestered stores of the drugs means that after discontinuation, they continue to be released into the plasma for years .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in acute toxicity experiments in animal models, the dose at which 50% die (LD50) is approximately twice as high with hydroxychloroquine as with chloroquine .

Metabolic Pathways

This compound is involved in the metabolic pathways of Chloroquine. It is a major desethyl metabolite of Chloroquine, which is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is 60% bound to plasma proteins and equally cleared by the kidney and liver .

Subcellular Localization

Chloroquine, the parent compound of this compound, passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles . This could suggest similar subcellular localization for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desethyl chloroquine (diphosphate) is synthesized through the desethylation of chloroquine. The process involves the removal of an ethyl group from chloroquine, typically using chemical reagents under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the desethylation process .

Industrial Production Methods

Industrial production of desethyl chloroquine (diphosphate) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Desethyl chloroquine (diphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products

The major products formed from these reactions include various metabolites and derivatives of desethyl chloroquine (diphosphate), which may have different pharmacological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desethyl chloroquine (diphosphate) is unique in its specific desethylation, which retains some of the pharmacological activity of chloroquine while potentially reducing certain side effects. Its distinct chemical structure and properties make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;phosphoric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKNKEKUPZTKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN3O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678694
Record name Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247912-76-1
Record name Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desethyl chloroquine diphosphate
Reactant of Route 2
Desethyl chloroquine diphosphate
Reactant of Route 3
Desethyl chloroquine diphosphate
Reactant of Route 4
Desethyl chloroquine diphosphate
Reactant of Route 5
Desethyl chloroquine diphosphate
Reactant of Route 6
Desethyl chloroquine diphosphate

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